molecular formula C13H11NO3 B095078 4-Methoxy-2-nitro-biphenyl CAS No. 16098-16-1

4-Methoxy-2-nitro-biphenyl

Cat. No. B095078
CAS RN: 16098-16-1
M. Wt: 229.23 g/mol
InChI Key: NJWRQRNSXPDHMJ-UHFFFAOYSA-N
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Description

4-Methoxy-2-nitro-biphenyl is a chemical compound with the molecular formula C13H12O3 . It is an orange-brown powder and chunks . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of biphenyl derivatives involves several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions . The synthesis of 4′-methoxy-2-methyl-biphenyl was achieved by treating chloromethylbenzene with (methoxyphenyl)magnesium bromide in the presence of a Ni complex and THF, yielding an 87% yield .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-2-nitro-biphenyl can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Biphenyl compounds undergo electrophilic substitution reactions similar to benzene . The reaction mechanism involves the formation of a carbocation that acts as the electrophile in the reaction .

Scientific Research Applications

  • Synthesis of Other Compounds : 4-Methoxy-2-nitro-biphenyl has been utilized in the synthesis of other chemical compounds. For instance, it was used in the synthesis of 2-hydroxycarbazole, starting with 2-bromonitrobenzene and undergoing a series of reactions including the Suzuki-Miyaura reaction, reduction, and demethylation, leading to a final yield of 68.9% (Du, 2015).

  • Protein Crosslinking and Affinity Labeling : This compound has been proposed as a high-yield photoreagent for protein crosslinking and affinity labeling. It shows reactivity with amines upon irradiation with 366-nm light, leading to potential applications in biochemistry and molecular biology (Jelenc, Cantor, & Simon, 1978).

  • Intermediate in Synthesis of Substituted Dibenzophospholes : The compound has been used in synthesizing intermediate biphenyls and quaterphenyls, crucial for the synthesis of dibenzophospholes. This process involves a series of reactions including nitration, methoxylation, iodination, and coupling (Cornforth, Sierakowski, & Wallace, 1982).

  • Structural Analysis : In crystallography, 4-Methoxy-2-nitro-biphenyl derivatives have been studied for their molecular structure, offering insights into their conformation and potential applications in materials science (Bolte, Schütz, & Bader, 1996).

  • Corrosion Inhibition : Studies have shown that derivatives of 4-Methoxy-2-nitro-biphenyl can act as corrosion inhibitors for mild steel in acidic conditions. This application is significant in industrial processes and materials science (Mishra et al., 2018).

  • Protecting Group in Peptide Synthesis : It has been used as a protecting group in the synthesis of amino penicillins and dipeptides, demonstrating its utility in peptide chemistry (Wolman, 1967).

  • Nonlinear Optical Materials : 4-Methoxy-2-nitro-biphenyl has been investigated for its potential as a nonlinear optical material. Studies include analysis of its hyperpolarizability and electronic structure, indicating its potential application in optical technologies (Govindarasu & Kavitha, 2014).

Safety And Hazards

4-Methoxy-2-nitro-biphenyl is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, and specific target organ toxicity - (repeated exposure) targeting organs like blood and liver . It is fatal if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure .

Future Directions

Biphenyl compounds have been a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . They are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals . Therefore, the future directions of 4-Methoxy-2-nitro-biphenyl could involve further exploration of its potential applications in these areas.

properties

IUPAC Name

4-methoxy-2-nitro-1-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-11-7-8-12(13(9-11)14(15)16)10-5-3-2-4-6-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWRQRNSXPDHMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464762
Record name 4-METHOXY-2-NITRO-BIPHENYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-nitro-biphenyl

CAS RN

16098-16-1
Record name 4-METHOXY-2-NITRO-BIPHENYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A magnetically stirred suspension of 4-bromo-3-nitroanisole (64.41 g, 278 mmol), phenylboronic acid (36.15 g, 296 mmol), and tris(dibenzylideneacetone)dipalladium(0) in dimethoxyethane (375 mL)/2 N sodium carbonate solution (517 mL) was stirred for 3 d under nitrogen. Additional tris(dibenzylideneacetone)-dipalladium(0) (0.5 g) was added and the suspension was stirred for 12 h, treated with Et2O (200 mL) and brine (200 mL), and the layers were separated. The aqueous layer was further extracted with fresh Et2O (2×300 mL), the combined organic extracts were filtered through Celite with diethyl ether elution, washed with water (500 mL) and brine (500 mL), dried (K2CO3), filtered, and concentrated in vacuo to afford 27.89 g (44%) of the title compound: 1H NMR (300 MHz, CDCl3) δ 3.88 (s, 3H), 7.12 (dd, J=8, 2 Hz, 1H), 7.23-7.29 (m, 2H), 7.32-7.42 (m, 5H).
Quantity
64.41 g
Type
reactant
Reaction Step One
Quantity
36.15 g
Type
reactant
Reaction Step One
Quantity
517 mL
Type
reactant
Reaction Step One
Quantity
375 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Three
Yield
44%

Synthesis routes and methods II

Procedure details

1-Bromo-4-methoxy-2-nitrobenzene (2.32 g, 10 mmol) was dissolved in 1,4-dioxane (30 mL) and, thereto, were added phenyl boric acid (2.44 g, 20 mmol), cesium carbonate (26 g, 80 mmol), 1,1-[bis(diphenylphosphino)ferrocene]dichloropalladium(II) dichloromethane complex (0.82 g, 1 mmol), and purified water (12 mL). The reaction mixture was stirred under a nitrogen flow at 80° C. for 18 hours. The reaction solution was filtered through celite, alumina, and Florisil, and, thereafter, extracted with ethyl acetate. The organic layer was washed with a saturated aqueous solution of sodium chloride, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by flash column chromatography to obtain 4-methoxy-2-nitro-1-phenylbenzene (1.86 g).
Quantity
2.32 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.44 g
Type
reactant
Reaction Step Two
Quantity
26 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Bjorklund - ACTA CHEMICA SCANDINAVICA, 1971 - actachemscand.org
… The small amounts of 4-methoxy-2'-nitrobiphenyl (B) proposed to be formed in experiments 5 and 6 gave the same retention time as did authentic 4-methoxy-2'-nitrobiphenyl on gas …
Number of citations: 4 actachemscand.org
AK Mishra - 2006 - openscience.ub.uni-mainz.de
Conjugated polymers are macromolecules that possess alternating single and double bonds along the main chain. These polymers combine the optoelectronic properties of …
Number of citations: 4 openscience.ub.uni-mainz.de

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